molecular formula C20H43Si B1587870 Dimethyloctadecylsilane CAS No. 32395-58-7

Dimethyloctadecylsilane

Cat. No.: B1587870
CAS No.: 32395-58-7
M. Wt: 311.6 g/mol
InChI Key: LFGMBVOAGOMKBY-UHFFFAOYSA-N
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Description

Dimethyloctadecylsilane is an organosilicon compound with the molecular formula CH₃(CH₂)₁₇SiH(CH₃)₂. It is a liquid at room temperature and is known for its hydrophobic properties. This compound is often used in the modification of surfaces to impart water-repellent characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyloctadecylsilane can be synthesized through the hydrosilylation reaction of octadecene with dimethylsilane. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions usually involve temperatures ranging from 100°C to 150°C and pressures of 1-5 atm.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of octadecene and dimethylsilane into a reactor equipped with a platinum catalyst. The reaction mixture is then subjected to distillation to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This reaction typically results in the formation of silanol groups.

    Reduction: The compound is relatively stable under reducing conditions and does not readily undergo reduction.

    Substitution: this compound can participate in substitution reactions, especially with halogenating agents, leading to the formation of halogenated silanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out at room temperature.

    Substitution: Halogenating agents such as chlorine or bromine are used, often in the presence of a catalyst like aluminum chloride.

Major Products:

    Oxidation: The major product is typically a silanol derivative.

    Substitution: Halogenated silanes are the primary products.

Scientific Research Applications

Dimethyloctadecylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a surface modifier to create hydrophobic surfaces, which are essential in various analytical techniques.

    Biology: The compound is employed in the preparation of bio-compatible surfaces for cell culture and other biological assays.

    Medicine: this compound is used in the development of drug delivery systems, particularly in the formulation of hydrophobic drug carriers.

    Industry: It is widely used in the coatings industry to produce water-repellent coatings for textiles, glass, and other materials.

Mechanism of Action

The primary mechanism by which dimethyloctadecylsilane exerts its effects is through the formation of a hydrophobic layer on surfaces. This is achieved by the alignment of the long alkyl chains away from the surface, creating a barrier that repels water. The molecular targets are typically the hydroxyl groups present on the surface, which react with the silane to form stable Si-O bonds.

Comparison with Similar Compounds

    Octadecylsilane: Similar in structure but lacks the dimethyl groups attached to the silicon atom.

    Trimethoxyoctadecylsilane: Contains three methoxy groups instead of two methyl groups.

    Trichlorooctadecylsilane: Contains three chlorine atoms attached to the silicon atom.

Uniqueness: Dimethyloctadecylsilane is unique due to its specific combination of hydrophobicity and reactivity. The presence of two methyl groups attached to the silicon atom provides a balance between stability and reactivity, making it suitable for a wide range of applications.

Properties

InChI

InChI=1S/C20H43Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGMBVOAGOMKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422600
Record name Dimethyloctadecylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32395-58-7
Record name Dimethyloctadecylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyloctadecylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does the surface coverage of dimethyloctadecylsilane on silica impact chromatographic separations?

A: The density of this compound molecules grafted onto the silica surface, known as surface coverage, significantly influences the separation performance in RPLC. [, ] Higher surface coverage generally leads to increased retention of non-polar analytes due to a greater extent of lipophilic interactions. [] Computational studies have shown that the maximum achievable surface coverage depends on the specific crystal face of the silica used, with the (111) face of beta-cristobalite allowing for higher densities compared to the (100) face or random silica surfaces. [] This highlights the importance of considering the underlying silica structure when designing and optimizing RPLC stationary phases.

Q2: How does the presence of residual silanol groups on the silica surface affect the retention mechanism in RPLC?

A: While this compound is intended to create a hydrophobic stationary phase, simulations indicate that residual, unprotected silanol groups on the silica surface play a non-negligible role in analyte retention. [] These polar silanol groups introduce a degree of solvophilic interaction, particularly influencing the retention of polar analytes like alcohols. [] Therefore, the retention mechanism in RPLC is not solely governed by partitioning into a bulk-like hydrocarbon layer but involves a complex interplay of lipophilic and solvophilic interactions mediated by both the bonded phase and the underlying silica surface.

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